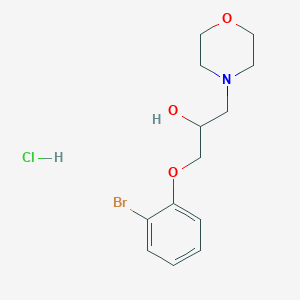
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride
Descripción general
Descripción
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride is a chemical compound that has been widely used in scientific research. It is a selective inhibitor of β-adrenergic receptors and has been used in various studies to investigate the role of these receptors in different physiological and pathological processes.
Mecanismo De Acción
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride selectively inhibits β-adrenergic receptors by binding to the receptor site and preventing the activation of the receptor by its natural ligands such as epinephrine and norepinephrine. This leads to a decrease in the activity of the sympathetic nervous system, resulting in various physiological effects such as decreased heart rate, decreased blood pressure, and decreased contractility of the heart.
Biochemical and Physiological Effects:
This compound has various biochemical and physiological effects. It decreases the activity of the sympathetic nervous system by selectively inhibiting β-adrenergic receptors. This leads to a decrease in heart rate, blood pressure, and contractility of the heart. It also decreases the release of renin, which is responsible for regulating blood pressure. It has been shown to have anti-inflammatory effects and can reduce the expression of pro-inflammatory cytokines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has several advantages for lab experiments. It is a selective inhibitor of β-adrenergic receptors, which makes it useful in investigating the role of these receptors in different physiological and pathological processes. It has been extensively studied and has a well-established mechanism of action. However, there are also some limitations to its use in lab experiments. It has a short half-life, which can make it difficult to maintain a consistent level of inhibition over a long period of time. It can also have off-target effects on other receptors, which can complicate the interpretation of the results.
Direcciones Futuras
There are several future directions for the use of 1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride in scientific research. It can be used to investigate the role of β-adrenergic receptors in different types of cancer and to develop novel therapies that target these receptors. It can also be used to investigate the role of β-adrenergic receptors in obesity and metabolic disorders such as diabetes. Further studies can be conducted to investigate the off-target effects of this compound on other receptors and to develop more selective inhibitors of β-adrenergic receptors.
Aplicaciones Científicas De Investigación
1-(2-bromophenoxy)-3-(4-morpholinyl)-2-propanol hydrochloride has been used in various scientific research studies to investigate the role of β-adrenergic receptors in different physiological and pathological processes. It has been used to study the effects of β-blockers on cardiac function, hypertension, and heart failure. It has also been used to investigate the role of β-adrenergic receptors in cancer, asthma, and diabetes.
Propiedades
IUPAC Name |
1-(2-bromophenoxy)-3-morpholin-4-ylpropan-2-ol;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrNO3.ClH/c14-12-3-1-2-4-13(12)18-10-11(16)9-15-5-7-17-8-6-15;/h1-4,11,16H,5-10H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCZXEFYZNFJZGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC(COC2=CC=CC=C2Br)O.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



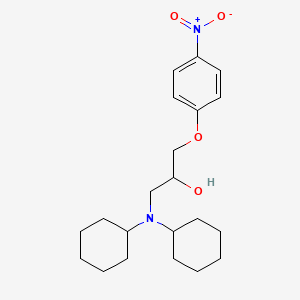

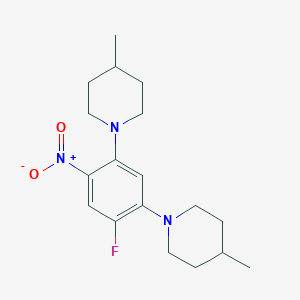
![2-chloro-N-({[2-methyl-4-nitro-5-(1-pyrrolidinyl)phenyl]amino}carbonothioyl)benzamide](/img/structure/B3983097.png)
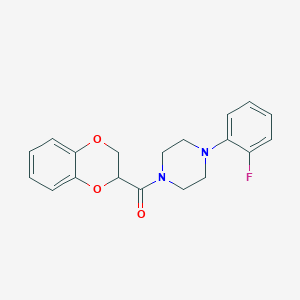
![N-{2-[(2-chloro-6-nitrophenyl)amino]ethyl}-4-fluorobenzamide](/img/structure/B3983113.png)
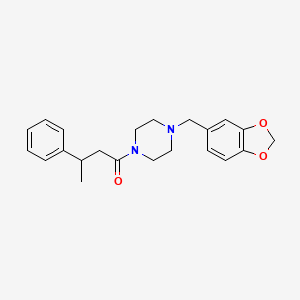
![N-[4-(benzoylamino)-2,5-dimethoxyphenyl]-3-methyl-4-nitrobenzamide](/img/structure/B3983125.png)
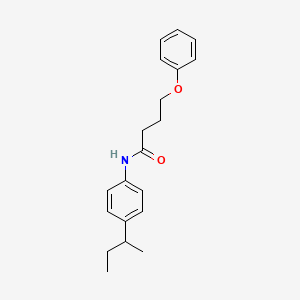

![{1-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-3-piperidinyl}(4-methoxy-3,5-dimethylphenyl)methanone](/img/structure/B3983140.png)
![3-{5-(4-methoxyphenyl)-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-2-yl}propanoic acid](/img/structure/B3983155.png)
![N-cyclohexyl-N-{3-[(5,5-dimethyl-3-oxo-1-cyclohexen-1-yl)amino]propyl}-N'-(3-methylphenyl)thiourea](/img/structure/B3983157.png)
![3-[2-(1,2-dihydro-5-acenaphthylenyl)-2-oxoethyl]-3-hydroxy-1-(1-naphthylmethyl)-1,3-dihydro-2H-indol-2-one](/img/structure/B3983162.png)